molecular formula C15H16F2N4O2 B6458202 N-(3-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}-4-methoxyphenyl)acetamide CAS No. 2548983-43-1

N-(3-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}-4-methoxyphenyl)acetamide

Cat. No.: B6458202
CAS No.: 2548983-43-1
M. Wt: 322.31 g/mol
InChI Key: TTZMCEBYZRMXSG-UHFFFAOYSA-N
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Description

N-(3-{[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]amino}-4-methoxyphenyl)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a difluoromethyl and methyl group. The pyrimidine ring is linked via an amino group to a 4-methoxyphenylacetamide moiety.

Properties

IUPAC Name

N-[3-[[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino]-4-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N4O2/c1-8-18-12(15(16)17)7-14(19-8)21-11-6-10(20-9(2)22)4-5-13(11)23-3/h4-7,15H,1-3H3,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZMCEBYZRMXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=C(C=CC(=C2)NC(=O)C)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}-4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the core pyrimidinyl structure. This can be achieved through a series of reactions including halogenation, amination, and subsequent functional group modifications.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, N-(3-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}-4-methoxyphenyl)acetamide can be used as a probe to study biological processes. Its interactions with biomolecules can provide insights into cellular mechanisms and pathways.

Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(3-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}-4-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research and therapeutic applications. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine-Based Analogs

N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine
  • Structural Similarities : Shares the pyrimidine core and 4-methoxyphenyl group.
  • Key Differences: Replaces the difluoromethyl group with a trifluoromethyl-substituted anilino side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the difluoromethyl group, which may influence binding kinetics .
  • Synthesis : Prepared via refluxing 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine with 4-(trifluoromethyl)aniline, yielding 78.7% crystalline product .
N-[3-[(2-Cyanoethyl)amino]-4-methoxyphenyl]acetamide (CAS 26408-28-6)
  • Structural Similarities : Contains the 4-methoxyphenylacetamide backbone.
  • Key Differences: Lacks the pyrimidine ring; instead, it has a cyanoethylamino substituent. This compound is primarily used as an intermediate in azo disperse dye synthesis, highlighting divergent applications compared to the pyrimidine-based target compound .

Triazine-Based Analogs (Sodium Channel Inhibitors)

Compounds F, G, and H from Matson et al. (2015) feature triazine cores but share the N-phenylacetamide motif:

  • Compound F: Includes a trifluoromethoxy-substituted isoquinoline, enhancing sodium channel blockade efficacy.
  • Compound G: Substituted with a 4-chloro-3-fluorophenoxy-piperidine group, improving selectivity for tetrodotoxin-sensitive channels.

Thieno-Pyrimidinone and Thiadiazinan Derivatives

  • N-(4-methoxyphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide: Structural Similarities: Retains the 4-methoxyphenylacetamide group. Key Differences: Incorporates a thieno-pyrimidinone ring with a sulfanyl linkage, which may enhance redox activity or π-stacking interactions in enzyme inhibition .
  • 2-{6-[(4-Chlorophenyl)methyl]-1,1-dioxo-thiadiazinan-2-yl}-N-(4-methoxyphenyl)acetamide :
    • Features a sulfonamide-containing thiadiazinan ring, offering hydrogen-bonding capabilities distinct from pyrimidine-based analogs .

Medicinal Chemistry

  • Sodium Channel Modulation: Triazine-based analogs (Compounds F–H) demonstrate efficacy in reducing spontaneous firing of C-fiber nociceptors, suggesting that the target compound’s pyrimidine scaffold could be optimized for similar neuropathic pain targets .

Biological Activity

N-(3-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}-4-methoxyphenyl)acetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews its biological activity, focusing on anti-inflammatory effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described by the following IUPAC name: this compound. The presence of the difluoromethyl group and the pyrimidine moiety contributes significantly to its biological properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Table 1: Inhibitory Effects on COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
Indomethacin9.17TBD

The IC50 values indicate the concentration required to inhibit 50% of enzyme activity, demonstrating the compound's potential efficacy compared to standard anti-inflammatory drugs like celecoxib and indomethacin.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrimidine derivatives. Modifications at various positions on the pyrimidine ring can enhance potency and selectivity. For instance, electron-withdrawing groups such as difluoromethyl have been associated with increased inhibition of COX enzymes.

Case Study: SAR Analysis

A study analyzed several substituted pyrimidine derivatives, revealing that compounds with electron-donating groups exhibited greater anti-inflammatory activity. The presence of a methoxy group at the para position significantly improved COX-2 selectivity, which is crucial for minimizing side effects associated with non-selective COX inhibitors .

The anti-inflammatory effects of this compound involve multiple pathways:

  • Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, the compound reduces prostaglandin E2 (PGE2) levels, a key mediator in inflammation.
  • Reduction of Cytokine Production : It also decreases levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory profile .
  • Modulation of Nitric Oxide Synthase (iNOS) : The compound has shown potential in downregulating iNOS expression, further reducing inflammatory responses .

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